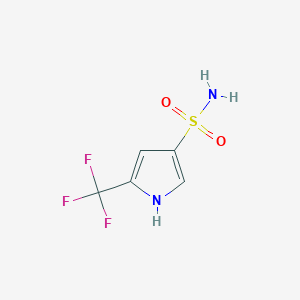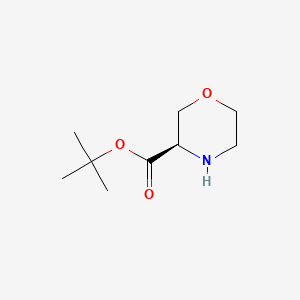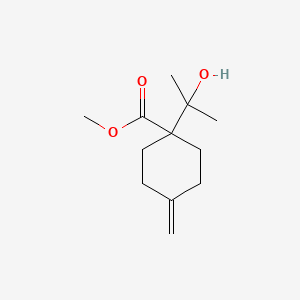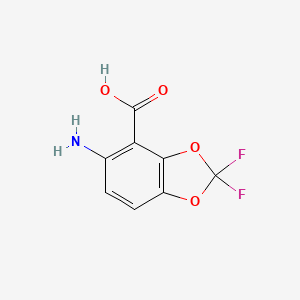
5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a dioxane ring fused to an indane moiety, along with amino and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxane ring: This can be achieved through a cyclization reaction involving a suitable diol and a carbonyl compound under acidic conditions.
Introduction of the indane moiety: This step involves the coupling of the dioxane ring with an indane derivative, often using a palladium-catalyzed cross-coupling reaction.
Amination and carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: It can be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2,2-difluorocyclopropane-1-carboxylic acid: Shares the amino and carboxylic acid groups but has a cyclopropane ring instead of a dioxane-indane structure.
2,2-Difluoro-1,3-dioxane-4-carboxylic acid: Lacks the amino group and indane moiety, but shares the dioxane and carboxylic acid components.
Uniqueness
5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid is unique due to its combination of a dioxane ring fused to an indane moiety, along with the presence of both amino and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H5F2NO4 |
|---|---|
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
5-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)14-4-2-1-3(11)5(7(12)13)6(4)15-8/h1-2H,11H2,(H,12,13) |
Clé InChI |
CBACGGIQDDIGRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1N)C(=O)O)OC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)
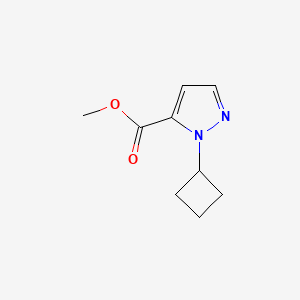
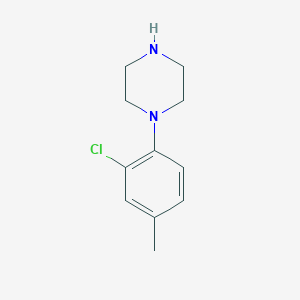
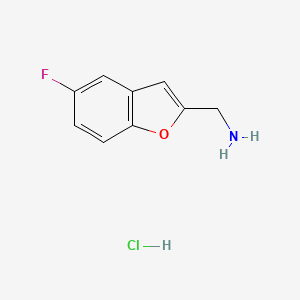
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
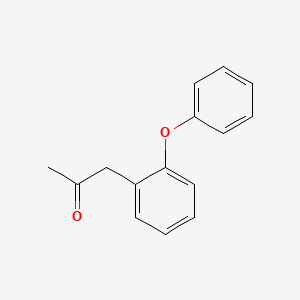
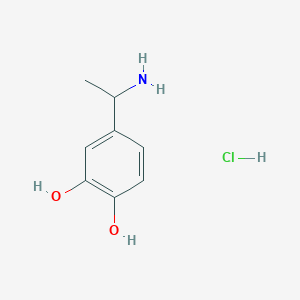
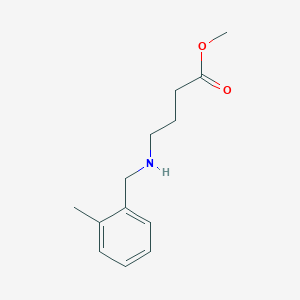
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
